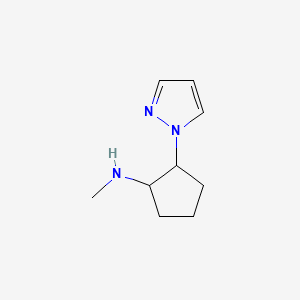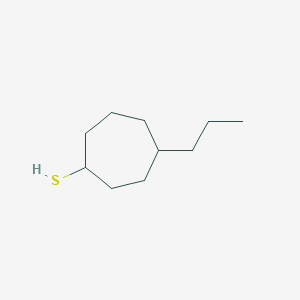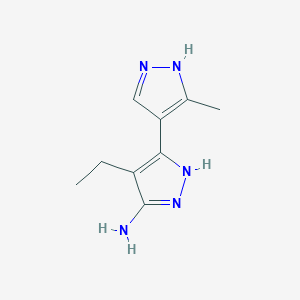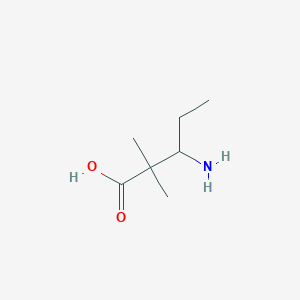
3-Amino-2,2-dimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,2-dimethylpentanoic acid, also known as γ-Methyl-L-leucine, is an amino acid derivative with the molecular formula C7H15NO2. This compound is characterized by the presence of an amino group (-NH2) attached to the third carbon of a pentanoic acid backbone, with two methyl groups attached to the second carbon. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethylpentanoic acid can be achieved through several methods. One common approach involves the use of hydroxymethyl trimethylacetic acid as a starting material. This compound undergoes esterification, protection, and ammonolysis to yield 3-amino-2,2-dimethylpropionamide . Another method involves the reaction of 1-nitro iso-butylene with potassium cyanide, followed by reduction with iron powder under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of cyanoacetamide as a raw material. This compound is alkylated with two methyl groups, followed by catalytic hydrogenation or the addition of a reducing agent to obtain the desired product . This method is advantageous due to its cost-effectiveness, high yield, and simplicity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2,2-dimethylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The amino group (-NH2) and carboxyl group (-COOH) present in the molecule make it reactive under different conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives, such as N-alkylated or N-acylated products.
Applications De Recherche Scientifique
3-Amino-2,2-dimethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 3-Amino-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxyl group can form covalent bonds with other molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,3-dimethylpentanoic acid: This compound has a similar structure but differs in the position of the amino group.
3-Amino-2,2-dimethylpropanoic acid: Another structurally related compound with a shorter carbon chain.
L-isovaline: An amino acid with a similar branched structure but different functional groups.
Uniqueness
3-Amino-2,2-dimethylpentanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its non-proteinogenic nature also sets it apart from other amino acids, making it a valuable tool in research and industrial applications.
Propriétés
Formule moléculaire |
C7H15NO2 |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
3-amino-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4-5(8)7(2,3)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) |
Clé InChI |
WCQRSICZSNMTGE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)(C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)
![N-[(4-chlorophenyl)methyl]thian-3-amine](/img/structure/B15274986.png)
![7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274989.png)
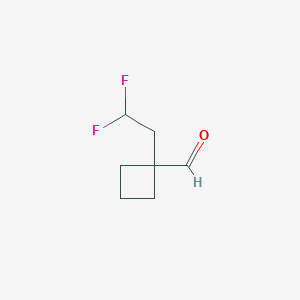

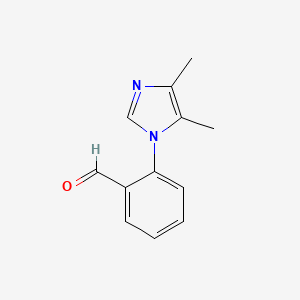

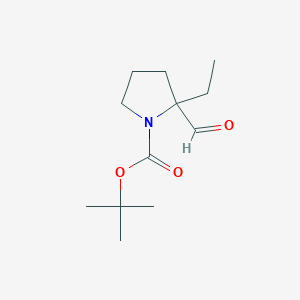
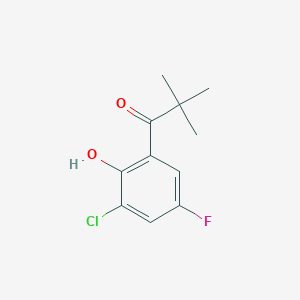
![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
